[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(1,3-benzodioxol-5-yl)-3-(2-pyrazinyl)-
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Overview
Description
2-[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole moiety fused with a triazolothiadiazole and pyrazine ring system. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
The synthesis of 2-[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Triazolothiadiazole Ring: This is achieved by reacting thiosemicarbazide with various aldehydes to form the triazole ring, followed by cyclization with sulfur to form the thiadiazole ring.
Coupling with Pyrazine: The final step involves the coupling of the benzodioxole-triazolothiadiazole intermediate with pyrazine under specific conditions, such as the use of palladium catalysts and appropriate solvents
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
2-[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents such as alkyl halides or acyl chlorides
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various functionalized derivatives of the original compound.
Scientific Research Applications
2-[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties, with research indicating its ability to inhibit the growth of various cancer cell lines. It has also been investigated for its anti-inflammatory and antimicrobial activities.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and molecular targets, such as enzymes and receptors involved in disease processes.
Industrial Applications: In industry, this compound may be used as an intermediate in the synthesis of more complex molecules or as a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE involves its interaction with various molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar compounds to 2-[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE include other benzodioxole derivatives and triazolothiadiazole compounds. These similar compounds often share some biological activities but differ in their potency and specificity. For instance:
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also exhibit anticancer properties but may have different mechanisms of action and target specificities.
Triazolothiadiazole Derivatives: These compounds are known for their antimicrobial and anti-inflammatory activities, similar to the compound , but may vary in their efficacy and side effect profiles.
The uniqueness of 2-[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE lies in its specific combination of structural features, which confer a distinct set of chemical and biological properties that are valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C14H8N6O2S |
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Molecular Weight |
324.32 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H8N6O2S/c1-2-10-11(22-7-21-10)5-8(1)13-19-20-12(17-18-14(20)23-13)9-6-15-3-4-16-9/h1-6H,7H2 |
InChI Key |
UXXAAZBBVDHXEB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4S3)C5=NC=CN=C5 |
Origin of Product |
United States |
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